molecular formula C14H13NO5 B12949449 1-Acetyl-1H-indole-5,6-diyl diacetate

1-Acetyl-1H-indole-5,6-diyl diacetate

Cat. No.: B12949449
M. Wt: 275.26 g/mol
InChI Key: CVDJFIGOUCKXNH-UHFFFAOYSA-N
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Description

1-Acetyl-1H-indole-5,6-diyl diacetate is an organic compound with the molecular formula C14H13NO4. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-1H-indole-5,6-diyl diacetate typically involves the acetylation of indole derivatives. One common method is the reaction of indole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1H-indole-5,6-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in synthetic chemistry .

Scientific Research Applications

1-Acetyl-1H-indole-5,6-diyl diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-1H-indole-5,6-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-1H-indole-5,6-diyl diacetate is unique due to its specific acetylation at the 1 and 5,6 positions, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

(1-acetyl-6-acetyloxyindol-5-yl) acetate

InChI

InChI=1S/C14H13NO5/c1-8(16)15-5-4-11-6-13(19-9(2)17)14(7-12(11)15)20-10(3)18/h4-7H,1-3H3

InChI Key

CVDJFIGOUCKXNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=CC(=C(C=C21)OC(=O)C)OC(=O)C

Origin of Product

United States

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